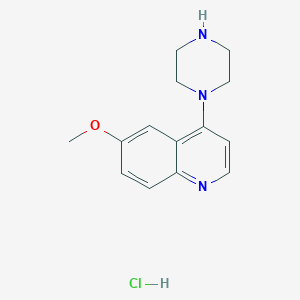
6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-methoxy-4-(piperazin-1-yl)quinazoline” has been reported with the InChI code1S/C13H16N4O/c1-18-10-2-3-12-11(8-10)13(16-9-15-12)17-6-4-14-5-7-17/h2-3,8-9,14H,4-7H2,1H3 . This indicates the presence of 13 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom in the molecule.
Scientific Research Applications
Precursor in the Synthesis of Fluorescent Sensors and Tubulin Polymerization Inhibitors
“6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride” is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors . These sensors are crucial in various fields, including environmental monitoring, medical diagnostics, and industrial process control.
In addition, it is also used in the synthesis of 5-Amino-2-aroylquinolines , which are potent tubulin polymerization inhibitors. Tubulin polymerization inhibitors are a class of drugs that disrupt microtubule dynamics and have been widely used in chemotherapy for cancer treatment.
Antiproliferative Evaluation
Studies have indicated that compounds similar to “6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride” can induce DNA damage in cells, even at low concentrations . This property makes it a potential candidate for cancer treatment. The compound significantly increased Bax expression, activation of caspase-3 and -7, enhanced the cleavage of PARP, and decreased Bcl-2 expression in H1299 cells . These are all markers of apoptosis, or programmed cell death, which is one of the body’s ways of getting rid of unneeded or abnormal cells.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide variety of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and antibacterial activity .
Mode of Action
It’s worth noting that quinoline derivatives have been reported to interact with various targets leading to a range of biological effects .
Biochemical Pathways
Quinoline derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Quinoline derivatives have been reported to induce various cellular responses, including increased bax expression, activation of caspase-3 and -7, enhanced cleavage of parp, and decreased bcl-2 expression .
properties
IUPAC Name |
6-methoxy-4-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-18-11-2-3-13-12(10-11)14(4-5-16-13)17-8-6-15-7-9-17;/h2-5,10,15H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOYAWAOBJIFKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1433274.png)
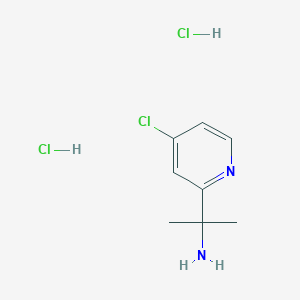
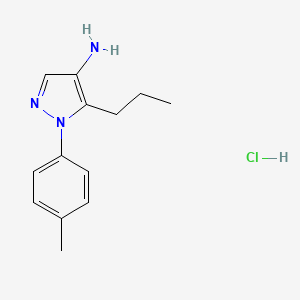
![1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B1433279.png)
![4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine](/img/structure/B1433280.png)
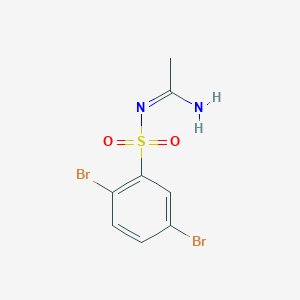


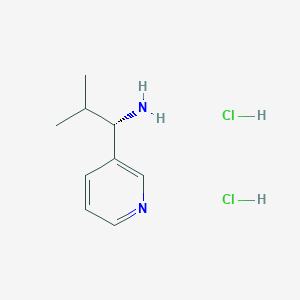
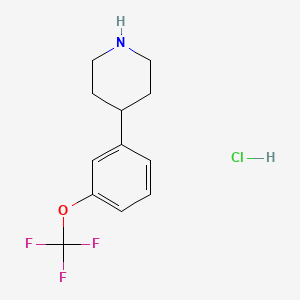

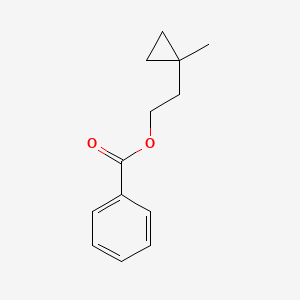
![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)
